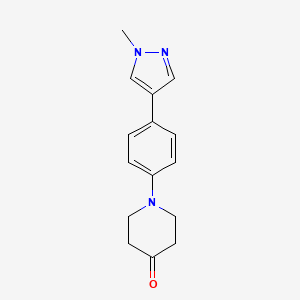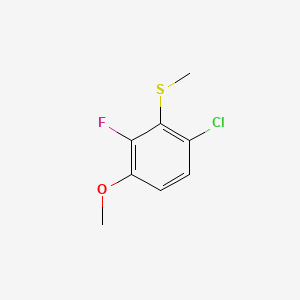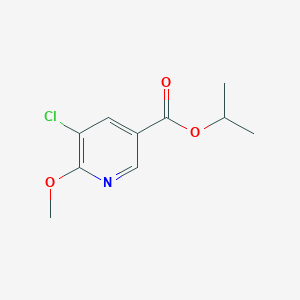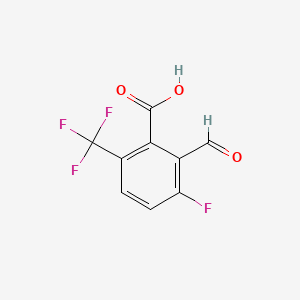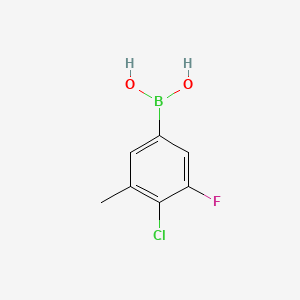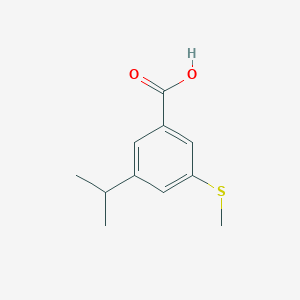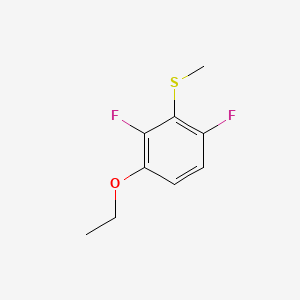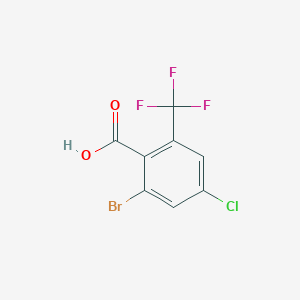
2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid: is an aromatic carboxylic acid derivative characterized by the presence of bromine, chlorine, and trifluoromethyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted benzoic acid precursor. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:
Bromination: Introduction of the bromine atom using bromine or a brominating agent.
Chlorination: Introduction of the chlorine atom using chlorine gas or a chlorinating agent.
Trifluoromethylation: Introduction of the trifluoromethyl group using a trifluoromethylating reagent.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Carboxylic acid derivatives or ketones.
Reduction Products: Alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the development of new synthetic methodologies.
Biology and Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Its unique substituents can impart specific biological activities, making it a candidate for pharmaceutical research.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group and the halogen substituents influence the reactivity and selectivity of the compound. These substituents can stabilize or destabilize intermediates, affecting the overall reaction pathway.
Comparación Con Compuestos Similares
- 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-4-bromo-6-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its substituents The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, provides distinct electronic and steric effects that influence its reactivity and applications
Propiedades
Fórmula molecular |
C8H3BrClF3O2 |
|---|---|
Peso molecular |
303.46 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-2-3(10)1-4(8(11,12)13)6(5)7(14)15/h1-2H,(H,14,15) |
Clave InChI |
YMLSVOQUPDHVIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



